![molecular formula C6H12 B11992267 1,1,2-Trimethylcyclopropane CAS No. 4127-45-1](/img/structure/B11992267.png)
1,1,2-Trimethylcyclopropane
Overview
Description
1,1,2-Trimethylcyclopropane is an organic compound with the molecular formula C₆H₁₂. It is a derivative of cyclopropane, characterized by the presence of three methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Preparation Methods
1,1,2-Trimethylcyclopropane can be synthesized through several methods. One notable method involves the decomposition of 3,5,5-trimethylpyrazoline using Kizhner’s procedure, which yields this compound in a 41.7% yield . This process does not require the application of pressure. Additionally, the compound can be cleaved in the presence of platinized carbon and hydrogen at 50°C, resulting in the formation of 2,2-dimethylbutane .
Chemical Reactions Analysis
1,1,2-Trimethylcyclopropane undergoes various chemical reactions, including:
Hydrogenolysis: In the presence of platinized carbon and hydrogen, this compound is completely cleaved to form 2,2-dimethylbutane.
Ring-Opening Reactions: When treated with fluorosulfonic acid, the compound opens exclusively between the C1 and C3 bonds. This reaction is of particular interest due to its stereospecific nature and the formation of branched cations.
Common reagents used in these reactions include platinized carbon, hydrogen, and fluorosulfonic acid. The major products formed from these reactions are typically open-chain compounds with varying degrees of substitution.
Scientific Research Applications
Chemical Properties and Structure
1,1,2-Trimethylcyclopropane is characterized by a three-membered carbon ring with three methyl groups attached. Its structure can be represented as follows:
- Molecular Weight : 84.1595 g/mol
- CAS Registry Number : 4127-45-1
Kinetics and Mechanism Studies
One of the primary applications of this compound is in the study of reaction kinetics. Research has shown that its thermal isomerization can be analyzed to understand the mechanisms involved in cyclopropane reactions. For instance, a study conducted by O'Neal et al. investigated the gas-phase kinetics of this compound within a temperature range of 700–755 K, revealing first-order unimolecular rate constants that provide insights into its thermal stability and reactivity patterns .
Stereochemistry Investigations
The compound serves as a model for studying stereochemical principles in organic chemistry. Its stereoisomers have been examined to understand the effects of substituents on ring strain and reactivity. The electrophilic ring-opening reactions of cyclopropanes have been explored using this compound as a substrate, providing valuable data on stereochemical outcomes and reaction pathways .
Material Science Applications
In material science, this compound is used as a precursor for synthesizing various polymers and copolymers. Its unique ring structure contributes to the mechanical properties of materials derived from it. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Case Study 1: Thermal Isomerization Kinetics
A detailed kinetic study published in Chemical & Engineering News focused on the thermal isomerization of this compound. The findings highlighted how temperature variations affect the rate of isomerization and provided a comprehensive analysis of the reaction mechanism involved . This research is crucial for understanding the stability of cyclopropane derivatives under varying conditions.
Case Study 2: Stereochemical Analysis
In another study examining the stereochemistry of cyclopropanes, researchers utilized this compound to investigate electrophilic attack mechanisms. The results demonstrated how different stereochemical configurations influenced reactivity and product formation . This case study emphasizes the importance of understanding stereochemical factors in organic synthesis.
Mechanism of Action
The mechanism of action of 1,1,2-trimethylcyclopropane primarily involves the cleavage of the cyclopropane ring. This process is facilitated by electrophilic attack, leading to the formation of open-chain products. The molecular targets and pathways involved in these reactions include the carbon-carbon bonds within the cyclopropane ring, which are susceptible to cleavage by electrophiles such as fluorosulfonic acid .
Comparison with Similar Compounds
1,1,2-Trimethylcyclopropane can be compared to other cyclopropane derivatives, such as:
1,2-Dimethylcyclopropane: This compound also undergoes ring-opening reactions but forms different cationic intermediates compared to this compound.
Cyclopropane: The parent compound, cyclopropane, is less substituted and exhibits different reactivity patterns due to the absence of methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed during chemical reactions.
Biological Activity
1,1,2-Trimethylcyclopropane (TMC) is a cyclopropane derivative with significant interest in organic chemistry and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 84.16 g/mol. Its structure consists of a cyclopropane ring with three methyl groups attached, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C6H12 |
Molecular Weight | 84.16 g/mol |
IUPAC Name | This compound |
CAS Number | 4127-45-1 |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclopropanation Reactions: Utilizing alkenes and diazomethane.
- Thermal Rearrangement: Heating precursors to induce isomerization.
- Catalytic Methods: Employing metal catalysts to facilitate the formation of the cyclopropane ring.
The biological activity of this compound is primarily linked to its ability to interact with various biological molecules. The compound's unique cyclopropane structure allows it to participate in specific chemical reactions that can affect enzyme activity and metabolic pathways.
- Enzyme Interactions: TMC may act as a substrate or inhibitor for certain enzymes due to its structural properties.
- Hydrophobic Interactions: The presence of multiple methyl groups increases hydrophobicity, potentially enhancing membrane permeability and interaction with lipid bilayers.
Case Studies and Research Findings
Research into the biological effects of TMC has revealed several interesting findings:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
1,2-Dimethylcyclopropane | Cyclopropane | Limited biological activity |
1,3-Dimethylcyclopropane | Cyclopropane | Some reports of enzyme inhibition |
1,2-Dimethylcyclobutane | Cyclobutane | Studied for potential drug delivery |
Future Research Directions
Further research is warranted to fully elucidate the biological activity of this compound. Potential areas for future investigation include:
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Exploring specific molecular targets and pathways affected by TMC.
- Analog Development: Synthesizing derivatives to enhance biological activity or reduce toxicity.
Properties
IUPAC Name |
1,1,2-trimethylcyclopropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5-4-6(5,2)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIIJPAVISPOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871056 | |
Record name | 1,1,2-Trimethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4127-45-1 | |
Record name | 1,1,2-Trimethylcyclopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Trimethylcyclopropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1,2-Trimethylcyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-TRIMETHYLCYCLOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEB988ZEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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